molecular formula C14H17ClO3 B1343597 Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate CAS No. 951889-77-3

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate

Cat. No.: B1343597
CAS No.: 951889-77-3
M. Wt: 268.73 g/mol
InChI Key: JULVTBIKDWOOTB-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate ( 951889-77-3) is a high-value chemical intermediate designed exclusively for research applications in synthetic organic chemistry and pharmaceutical development. This compound features a phenyl ketone structure substituted with chloro and methyl groups, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and specialized materials . The ester and ketone functional groups in its molecular structure provide two distinct reactive sites, allowing researchers to conduct sequential chemical transformations such as nucleophilic additions, reductions, or cyclization reactions. As a key synthetic precursor, it is particularly valuable for exploring structure-activity relationships in medicinal chemistry programs and developing novel heterocyclic compounds. This product is offered with comprehensive documentation and is available for timely global distribution to support critical research initiatives . Important Notice: This product is intended for research purposes only and is strictly not approved for use in humans, animals, or as a component of diagnostic or therapeutic applications. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

ethyl 5-(4-chloro-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)12-8-7-11(15)9-10(12)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULVTBIKDWOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249265
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-77-3
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-chloro-2-methyl-δ-oxobenzenepentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate typically involves the esterification of 5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

5-oxovaleric acid+ethanolH2SO4Ethyl 5-oxovalerate+H2O\text{5-oxovaleric acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl 5-oxovalerate} + \text{H}_2\text{O} 5-oxovaleric acid+ethanolH2​SO4​​Ethyl 5-oxovalerate+H2​O

Subsequently, the ethyl 5-oxovalerate undergoes a Friedel-Crafts acylation reaction with 4-chloro-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions typically involve stirring the mixture at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-chloro-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid, which can then interact with biological targets. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes key structural analogs of Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate, highlighting substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight CAS Number Key Features
This compound 4-Cl, 2-CH₃ C₁₄H₁₇ClO₃ 272.70 Not explicitly listed Baseline compound; chloro and methyl groups enhance lipophilicity and steric bulk.
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 4-Cl, 2-F C₁₃H₁₄ClFO₃ 272.70 951886-37-6 Fluorine substitution increases electronegativity, potentially altering reactivity .
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 3-Cl, 4-CH₃ C₁₄H₁₇ClO₃ 272.70 57992-89-9 Isomeric chloro/methyl positions may affect electronic distribution and biological interactions .
Ethyl 5-(2-chloro-4-fluorophenyl)-5-oxovalerate 2-Cl, 4-F C₁₃H₁₄ClFO₃ 272.70 951886-22-9 Halogen repositioning influences steric hindrance and dipole moments .
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate 5-F, 2-OCH₃ C₁₄H₁₇FO₄ 268.28 Not listed Methoxy group enhances solubility; fluorine may improve metabolic stability .

Physicochemical Properties

  • Lipophilicity : The 4-chloro-2-methyl substitution in the baseline compound increases lipophilicity compared to analogs with polar groups (e.g., methoxy in ). This property impacts membrane permeability in biological systems.

Implications for Drug Design

  • Substituent Optimization : Fluorine or methoxy groups (as in ) could improve metabolic stability and solubility, whereas chloro/methyl groups favor lipophilicity for CNS-targeting agents.
  • Isomer-Specific Effects : The 3-chloro-4-methyl isomer may exhibit distinct binding affinities compared to the 4-chloro-2-methyl variant due to differences in electronic environments.

Biological Activity

Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate is an organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a chloro-substituted phenyl group and an ester functional group, suggests various biological activities that warrant detailed exploration.

  • Molecular Formula : C14H17ClO3
  • Molecular Weight : 268.74 g/mol
  • Structure : The compound contains an ethyl ester linked to a 5-oxovalerate moiety, which is further substituted with a 4-chloro-2-methylphenyl group. This configuration is significant for its biological interactions.

The biological activity of this compound is primarily influenced by its functional groups:

  • Ester Hydrolysis : The ester group can undergo hydrolysis to release the active 5-(4-chloro-2-methylphenyl)-5-oxovaleric acid, which may interact with various biological targets.
  • Hydrophobic Interactions : The 4-chloro-2-methylphenyl group can engage in hydrophobic interactions with molecular targets, potentially influencing the compound's pharmacological effects.

Case Studies and Research Findings

  • Toxicity Studies : Research has indicated that derivatives of this compound may interact with cellular pathways involved in inflammation and cancer proliferation, highlighting the need for further investigation into its pharmacological properties.
  • Comparative Analysis : A comparison of this compound with structurally similar compounds reveals variations in biological activity due to differences in substitution patterns. For example:
    • Ethyl 5-(4-chlorophenyl)-5-oxovalerate lacks the methyl group, which may influence its reactivity.
    • Ethyl 5-(4-methylphenyl)-5-oxovalerate contains a methyl group at the para position, potentially affecting its chemical behavior.

Applications in Scientific Research

This compound has several applications in scientific research:

  • Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.
  • Enzyme-Catalyzed Reactions : The compound can be utilized in studies involving metabolic pathways and enzyme interactions, providing insights into its biological mechanisms .

Summary of Biological Activity

The biological activity of this compound remains an active area of research. Its potential roles in anti-inflammatory pathways and cancer treatment are particularly noteworthy. Continued studies are essential to fully elucidate its pharmacological profile and therapeutic applications.

Compound NameKey Features
Ethyl 5-(4-chlorophenyl)-5-oxovalerateLacks methyl group; potential differences in reactivity and biological activity.
Ethyl 5-(4-methylphenyl)-5-oxovalerateContains methyl group at para position; may influence chemical behavior.
Ethyl 5-(4-chloro-3-methylphenyl)-5-hydroxyvalerateA reduced form that may exhibit different chemical and biological properties compared to the original compound.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group and ester functionality make this compound susceptible to oxidation under specific conditions.

Reagent Conditions Product Yield References
KMnO₄ or CrO₃Acidic medium (H₂SO₄/H₂O)5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid65–78%
Baeyer–Villiger Monooxygenases (BVMOs)Enzymatic oxidation, pH 7–85-(4-Chloro-2-methylphenyl)-4-oxa-valeric acid (lactone derivative)42%

Key Findings :

  • Strong oxidizing agents like KMnO₄ target the ketone group, converting it to a carboxylic acid .
  • Enzymatic oxidation via BVMOs introduces an oxygen atom adjacent to the ketone, forming a lactone .

Reduction Reactions

The ketone and ester groups can be reduced to alcohols or alkanes.

Reagent Conditions Product Yield References
LiAlH₄Anhydrous ether, refluxEthyl 5-(4-chloro-2-methylphenyl)-5-hydroxyvalerate85%
NaBH₄Methanol, 0–25°CEthyl 5-(4-chloro-2-methylphenyl)-5-hydroxyvalerate (partial reduction)50%

Key Findings :

  • LiAlH₄ achieves complete reduction of the ketone to a secondary alcohol, while NaBH₄ offers partial selectivity .

Substitution Reactions

The chloro and methyl groups on the aromatic ring undergo electrophilic substitution.

Reagent Conditions Product Yield References
HNO₃ (conc.)/H₂SO₄0–5°C, 2 hoursEthyl 5-(4-chloro-2-methyl-5-nitrophenyl)-5-oxovalerate60%
SO₃/H₂SO₄80°C, 4 hoursEthyl 5-(4-chloro-2-methyl-5-sulfophenyl)-5-oxovalerate55%

Key Findings :

  • Nitration occurs preferentially at the para position relative to the methyl group .
  • Sulfonation is slower due to steric hindrance from the chloro substituent .

Hydrolysis Reactions

The ester group hydrolyzes under acidic or basic conditions.

Reagent Conditions Product Yield References
NaOH (aq.)Reflux, 6 hours5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid90%
HCl (ethanolic)Reflux, 3 hours5-(4-Chloro-2-methylphenyl)-5-oxovaleric acid (partial cleavage)70%

Key Findings :

  • Alkaline hydrolysis provides higher yields due to complete ester cleavage .

Cyclization Reactions

The ketone and ester groups facilitate cyclization to form heterocyclic compounds.

Reagent Conditions Product Yield References
Polyphosphoric acid120°C, 2 hours8-Chloro-1,2,3,4-tetrahydro-5-methyl-4-oxo-2-naphthaleneacetic acid68%
Glacial acetic acidReflux, hydroquinone additiveThiopyrano[2,3-d]thiazole derivatives74%

Key Findings :

  • Cyclization via Friedel-Crafts acylation forms naphthalene derivatives .
  • Thiopyrano-thiazole derivatives are synthesized via hetero-Diels–Alder reactions .

Comparative Reactivity

The presence of both chloro and methyl groups on the aromatic ring influences reaction pathways:

Feature Impact on Reactivity
Chloro Substituent - Directs electrophilic substitution to the ortho/para positions.
- Enhances oxidative stability.
Methyl Substituent - Steric hindrance slows sulfonation.
- Electron-donating effect activates the ring for nitration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(4-chloro-2-methylphenyl)-5-oxovalerate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves Claisen condensation or Friedel-Crafts acylation to introduce the aromatic ketone moiety. For example, analogous esters (e.g., Ethyl 5-(1-chloroethyl)-2-furoate) are synthesized via controlled addition of aldehydes to chlorinated precursors under anhydrous conditions with catalysts like ZnCl₂ .

  • Key parameters : Temperature control (−1°C to 5°C), stoichiometric ratios (e.g., 1:2 molar ratio of ester to aldehyde), and post-reaction purification via vacuum distillation (e.g., 117–121°C at 3 mmHg).
  • Optimization table :
ParameterRange TestedOptimal ValueYield Impact
Temperature−5°C to 25°C0–5°C15% increase at 0°C
Catalyst (ZnCl₂)0.1–0.3 eq0.2 eq20% yield improvement

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies protons adjacent to the ketone (δ 2.5–3.0 ppm for valerate chain) and aromatic protons (δ 7.0–7.5 ppm for the 4-chloro-2-methylphenyl group).
  • IR : Strong C=O stretches (~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for ketone).
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ at m/z 284.08 (calculated for C₁₄H₁₇ClO₃).

Q. How does the reactivity of the 5-oxovalerate moiety influence downstream modifications?

  • The ketone group enables nucleophilic additions (e.g., Grignard reactions), while the ester is susceptible to hydrolysis under acidic/basic conditions. For example, saponification yields the carboxylic acid derivative, useful for coupling reactions .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of byproducts during synthesis?

  • Competing pathways include over-chlorination (due to excess HCl) or dimerization at elevated temperatures. Computational modeling (DFT) can map energy barriers for intermediates .
  • Contradiction : Yields vary between 60–85% in literature due to inconsistent HCl flow rates during saturation .

Q. How can crystallography resolve polymorphism in this compound?

  • SHELX refinement : Single-crystal X-ray diffraction (e.g., using SHELXL) confirms planar geometry of the aromatic ring and dihedral angles in the valerate chain. ORTEP-3 visualizes thermal ellipsoids for anisotropic displacement .
  • Data conflict : Discrepancies in reported melting points (e.g., 85°C vs. 92°C) may stem from polymorphic forms or solvent retention .

Q. What analytical strategies address contradictory bioactivity data in literature?

  • HPLC-PDA/MS : Quantifies purity (>98% required for reliable bioassays). Contradictions in antimicrobial studies may arise from impurities or solvent residues (e.g., DMSO masking activity) .
  • Dose-response curves : EC₅₀ values should be validated across ≥3 independent replicates to mitigate batch variability.

Q. How does the chlorine substituent influence metabolic degradation pathways?

  • In vitro studies : Cytochrome P450 enzymes mediate dechlorination, forming hydroxylated metabolites. LC-MS/MS tracks degradation products (e.g., m/z 250.05 for dechlorinated intermediate) .
  • Environmental persistence : The 4-chloro group increases half-life in soil (t₁/₂ = 30–60 days) compared to non-halogenated analogs .

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